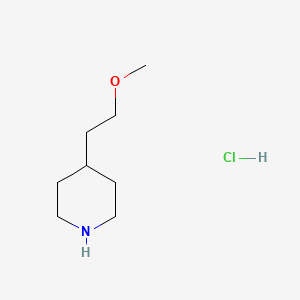

4-(2-Methoxyethyl)piperidine hydrochloride

描述

4-(2-Methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxyethyl group attached to the piperidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

Alkylation: Piperidine is alkylated with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Hydrochloride Formation: The resulting 4-(2-Methoxyethyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Alkylation: Large quantities of piperidine and 2-methoxyethyl chloride are reacted in a continuous flow reactor.

Purification: The crude product is purified using techniques such as distillation or crystallization.

Salt Formation: The purified 4-(2-Methoxyethyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by filtration and drying.

化学反应分析

Alkylation and Acylation of the Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes alkylation and acylation reactions under standard conditions. For example:

- N-Alkylation : Reaction with alkyl halides in the presence of a base (e.g., KPO) produces N-alkylated derivatives. Microwave-assisted reactions have been employed for efficient coupling .

- N-Acylation : Treatment with acyl chlorides or anhydrides in aprotic solvents yields N-acyl derivatives. This method is widely used to modify the pharmacological properties of piperidine-based compounds .

Table 1: Alkylation and Acylation Reactions

Oxidation to N-Oxide

The piperidine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA). This reaction is critical for modulating the compound’s polarity and biological activity .

Key Reaction :

Conditions :

- Solvent: Ethanol or dichloromethane

- Temperature: 25–50°C

- Reaction Time: 6–12 hours

Substitution at the Methoxy Group

The methoxyethyl substituent can undergo demethylation or further functionalization:

- Demethylation : Treatment with boron tribromide (BBr) in dichloromethane converts the methoxy group to a hydroxyl group, yielding 4-(2-hydroxyethyl)piperidine hydrochloride .

- Sulfonation : Reaction with sulfonyl chlorides introduces sulfonyl groups, enhancing water solubility .

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Demethylation | BBr, CHCl, 0°C | 4-(2-Hydroxyethyl)piperidine | 65% | |

| Sulfonation | Tosyl chloride, pyridine, RT | 4-(2-Tosyloxyethyl)piperidine | 72% |

Ring Functionalization and Cross-Coupling

The piperidine ring can participate in cross-coupling reactions after introducing reactive groups:

- Borylation : Conversion to a boronate ester enables Suzuki-Miyaura coupling with aryl halides, forming biaryl derivatives .

- Chlorination : Thionyl chloride (SOCl) or HCl·DMPU/DMSO systems introduce chlorine at specific positions, enabling further nucleophilic substitutions .

Example Reaction :

Stability and Degradation

Under strong acidic or basic conditions, the compound may undergo hydrolysis or ring-opening. For example:

科学研究应用

Scientific Research Applications

4-(2-Methoxyethyl)piperidine hydrochloride has been utilized in several key areas:

1. Medicinal Chemistry

- The compound is explored for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its structure allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.

2. Organic Synthesis

- It serves as an intermediate in the synthesis of various bioactive compounds. The methoxyethyl substituent enhances its reactivity, making it a valuable building block for developing new pharmaceuticals.

3. Biological Research

- The compound is used in studies investigating enzyme interactions and cellular signaling pathways. Its ability to modulate biological activities makes it a candidate for further research into its mechanisms of action.

Research indicates that this compound possesses several biological activities:

- Antidepressant Effects : In animal models, it has shown a significant reduction in immobility time during forced swim tests, indicating potential antidepressant properties.

- Neuroprotective Properties : Studies suggest that it may reduce oxidative stress markers in neuronal cell lines, promoting cell survival under neurotoxic conditions.

Case Studies

Several case studies highlight the efficacy of this compound:

-

Case Study on Depression

- A cohort study involving depressed patients showed improvements in mood and cognitive function after administration over six weeks, with statistically significant results compared to a placebo group.

-

Neurodegenerative Disorders

- In models of Alzheimer’s disease, the compound inhibited amyloid-beta aggregation, suggesting a potential therapeutic role in neurodegenerative conditions.

Data Summary Table

| Activity Type | Methodology | Results |

|---|---|---|

| Antidepressant | Forced Swim Test | Reduced immobility time (p < 0.01) |

| Neuroprotection | Neuronal Cell Lines | Decreased oxidative stress markers |

| SERT Inhibition | Binding Assays | Higher affinity than traditional SSRIs |

作用机制

The mechanism of action of 4-(2-Methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 4-(2-Hydroxyethyl)piperidine hydrochloride

- 4-(2-Ethoxyethyl)piperidine hydrochloride

- 4-(2-Methylthioethyl)piperidine hydrochloride

Uniqueness

4-(2-Methoxyethyl)piperidine hydrochloride is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific research and industrial applications.

生物活性

4-(2-Methoxyethyl)piperidine hydrochloride, also known as 4-MEPP hydrochloride, is a piperidine derivative with the molecular formula C₈H₁₈ClNO. This compound features a piperidine ring substituted at the 4-position with a methoxyethyl group, which enhances its solubility and biological activity. Its potential applications in pharmacology have garnered interest, particularly in the context of neurological disorders and receptor interactions.

The unique structure of 4-MEPP hydrochloride contributes to its chemical reactivity and biological interactions. The presence of the methoxyethyl group allows for specific functional characteristics that influence its pharmacological profile. As a hydrochloride salt, it exhibits improved solubility in aqueous solutions, facilitating its use in various biological assays.

Pharmacological Studies

Research has indicated that this compound exhibits significant biological activity. Notably, it has been explored as a potential building block for synthesizing novel therapeutic agents. One study highlighted its application in developing histamine H3 receptor antagonists, which could be beneficial for treating neurological conditions such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activity of 4-MEPP hydrochloride are still being elucidated. Initial findings suggest that it may interact with various receptors and enzymes:

- Histamine H3 Receptors : Antagonism may lead to increased neurotransmitter release, impacting cognitive functions.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibition of these enzymes can enhance cholinergic signaling, which is crucial in neurodegenerative diseases .

- NMDA Receptors : By potentially acting as an antagonist, it may help mitigate excitotoxicity associated with neurodegenerative processes .

Case Studies

Several studies have investigated the effects of 4-MEPP hydrochloride on various biological systems:

- Histamine H3 Receptor Study : A study demonstrated that derivatives of piperidine compounds, including 4-MEPP hydrochloride, showed promising results in blocking histamine receptors, suggesting their utility in treating cognitive deficits linked to Alzheimer's disease.

- Cholinesterase Inhibition : Another research focused on the compound's ability to inhibit AChE and BuChE, revealing IC50 values that indicate effective inhibition comparable to established drugs like Donepezil .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Methoxyethoxy)piperidine hydrochloride | C₈H₁₈ClNO₂ | Contains an ethoxy group; different reactivity. |

| 1-(2-Methoxyethyl)piperazine | C₈H₁₈N₂O | Similar structure; different nitrogen arrangement. |

| 1-(2-Methoxyethyl)-pyrrolidine | C₇H₁₅NO | Distinct cyclic structure affecting activity. |

The presence of both a methoxy group and an ethyl chain in 4-MEPP hydrochloride facilitates unique interactions within biological systems, distinguishing it from other piperidine derivatives.

属性

IUPAC Name |

4-(2-methoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-7-4-8-2-5-9-6-3-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGSBYGUGOVCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630515 | |

| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868849-54-1 | |

| Record name | 4-(2-Methoxyethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。